(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098026-18-5
VCID: VC3152124
InChI: InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3
SMILES: CC1=NN2C=CN(C2=C1CN)C3CCCC3
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol

(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

CAS No.: 2098026-18-5

Cat. No.: VC3152124

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine - 2098026-18-5

Specification

CAS No. 2098026-18-5
Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
IUPAC Name (1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine
Standard InChI InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3
Standard InChI Key LEWJLHJZUMYCQZ-UHFFFAOYSA-N
SMILES CC1=NN2C=CN(C2=C1CN)C3CCCC3
Canonical SMILES CC1=NN2C=CN(C2=C1CN)C3CCCC3

Introduction

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

This compound is closely related and shares the same imidazo[1,2-b]pyrazole core. It has a molecular weight of approximately 230.27 g/mol and is known for its potential in drug design due to its interactions with biological targets.

PropertyValue
Molecular FormulaNot specified for the methanamine derivative, but related compounds have formulas like C12H14N4 for similar structures
Molecular WeightNot specified, but related compounds have weights around 230 g/mol
CAS NumberNot available for the methanamine derivative
SynthesisTypically involves cyclization, alkylation, and functional group introduction steps

1-Cyclopentyl-6-methyl-imidazo[1,2-b]pyrazole-7-carbonitrile

This compound has a molecular weight of 214.27 g/mol and features a carbonitrile group instead of the carboxylic acid or methanamine group .

PropertyValue
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
CAS Number2098141-55-8

Biological Interactions

Imidazo[1,2-b]pyrazole derivatives can interact with enzymes and receptors, influencing various biological pathways. They may inhibit certain enzymes or modulate receptor activity, which can lead to therapeutic effects such as anti-inflammatory or antitumor activities.

Potential Therapeutic Applications

Given the structural similarity to other imidazo[1,2-b]pyrazole compounds, (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine might exhibit similar biological activities. These could include enzyme inhibition, receptor modulation, or interference with critical biological pathways.

Synthesis and Chemical Reactions

The synthesis of related compounds typically involves cyclization reactions to form the imidazo[1,2-b]pyrazole core, followed by the introduction of functional groups such as cyclopentyl or methyl groups. For the methanamine derivative, a similar approach might be used, with additional steps to introduce the methanamine group.

Synthesis StepDescription
CyclizationFormation of the imidazo[1,2-b]pyrazole core
AlkylationIntroduction of the cyclopentyl group
Functional Group IntroductionAddition of the methanamine group

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